molecular formula C12H13BrFN3O2 B3303125 tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 920036-30-2

tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B3303125
CAS No.: 920036-30-2
M. Wt: 330.15 g/mol
InChI Key: JHGFMHKJAGYPEL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative featuring a tert-butyl carboxylate group at position 1, a bromomethyl substituent at position 3, and a fluorine atom at position 4. Its molecular formula is C₁₂H₁₃BrFN₃O₂ (theoretical molecular weight: 330.16 g/mol), with the bromomethyl group enhancing its utility as an alkylating agent or synthetic intermediate in medicinal chemistry . The fluorine atom likely improves metabolic stability and electronic properties, while the tert-butyl group enhances solubility and steric protection of the carboxylate moiety .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFN3O2/c1-12(2,3)19-11(18)17-10-7(8(6-13)16-17)4-5-9(14)15-10/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFMHKJAGYPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=N2)F)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through a condensation reaction between a hydrazine derivative and a pyridine carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, typically using bromoform and a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazolopyridine derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Drug Discovery

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has emerged as a candidate for the development of new pharmaceuticals. Its structural features allow for:

  • Targeting Specific Diseases: The compound shows promise in modulating cellular pathways through interactions with various enzymes and receptors, making it a potential therapeutic agent against diseases such as cancer and inflammation.
  • Synthesis of Derivatives: The bromomethyl group can facilitate further modifications to create derivatives with enhanced biological activities, broadening the scope for therapeutic applications.

Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new compounds with potentially improved efficacy. The synthetic routes typically involve multi-step processes that leverage the unique functionalities of the compound .

Research has indicated that this compound can interact with specific biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in disease pathways, suggesting its role as a lead compound for drug development.
  • Cellular Pathway Modulation: Investigations into its mechanism of action have revealed that it can modulate signaling pathways critical for cell survival and proliferation, which is particularly relevant in cancer research.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity towards its target. The overall effect is modulation of specific cellular pathways, which can result in therapeutic benefits.

Comparison with Similar Compounds

tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 155601-71-1)

  • Structure : Lacks the bromomethyl group at position 3; instead, position 3 is a carboxylate.
  • Molecular Formula : C₁₁H₁₂FN₃O₂ (MW: 237.23 g/mol) .
  • Lower molecular weight and lipophilicity (ClogP ~1.8 vs. ~2.5 for the brominated analog).
  • Applications : Primarily used as a building block for Suzuki-Miyaura couplings or as a precursor for further functionalization .

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

  • Structure : Boronate ester at position 5 instead of bromomethyl at position 3.
  • Key Differences :
    • The boronate group enables cross-coupling reactions (e.g., Suzuki), positioning it as a key intermediate in synthesizing biaryl structures .
    • Substitution at position 5 vs. 3 alters electronic effects and steric accessibility.
  • Synthetic Utility : Critical for constructing tricyclic topoisomerase inhibitors, as evidenced in the synthesis of REDX04139 .

(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

  • Structure : Incorporates a pyrrolidine ring with hydroxymethyl and pyridyl substituents.
  • Key Differences: Greater structural complexity with a fused pyrrolidine ring and hydroxymethyl group.
  • Applications : Likely serves as a precursor for kinase inhibitors or antimicrobial agents, leveraging the hydroxymethyl group for further derivatization .

(S)-tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS 928025-56-3)

  • Structure : Piperazine core with ethyl and tert-butyl carboxylate groups.
  • Key Differences: Replaces the pyrazolopyridine scaffold with a piperazine ring, altering pharmacokinetic properties (e.g., solubility, basicity).
  • Applications : Used in peptide mimetics or CNS-targeted therapeutics .

Physicochemical and Functional Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) ClogP Hydrogen Bond Acceptors
Target compound 330.16 ~2.5 5
CAS 155601-71-1 237.23 ~1.8 4
Boronate ester analog ~350 ~3.0 6
Pyrrolidine derivative ~450 ~2.2 7

Biological Activity

Overview

tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromomethyl group, a fluoro substituent, and a tert-butyl ester group, which contribute to its reactivity and biological properties. The compound is primarily investigated for its applications in drug discovery, particularly as a lead compound in the development of therapeutics targeting various diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition of their activity. The fluoro substituent enhances binding affinity and selectivity towards these targets. This modulation of cellular pathways can result in therapeutic benefits, particularly in conditions involving inflammation or cancer.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of angiogenesis. It targets various signaling pathways involved in cancer cell proliferation and survival .
  • Anti-inflammatory Properties : It has been evaluated for its ability to inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of several enzymes, including phosphodiesterase-4 (PDE4) and glycogen synthase kinase-3 (GSK-3), which are crucial in various cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of both the bromomethyl and fluoro groups significantly influences the biological activity of the compound. Variations in these substituents can lead to different levels of potency against specific biological targets.

Substituent Effect on Activity
Bromomethyl GroupEnhances covalent binding to target enzymes
Fluoro GroupIncreases binding affinity and selectivity
Tert-butyl Ester GroupImproves solubility and bioavailability

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives, including this compound:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. Results indicated significant antiproliferative activity, with IC50 values suggesting effective inhibition at low concentrations .
  • Inflammation Models : In vivo models demonstrated that the compound could reduce markers of inflammation significantly compared to control groups, indicating its potential therapeutic use in inflammatory conditions .
  • Enzyme Inhibition Studies : Research focused on the inhibition of PDE4 showed that this compound could effectively reduce inflammatory responses in cellular assays, supporting its role as a therapeutic candidate for treating chronic inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

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